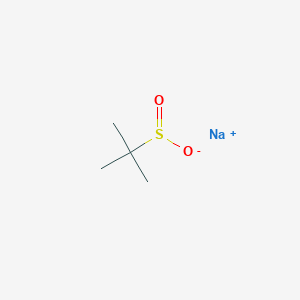

sodium;2-methylpropane-2-sulfinate

Description

BenchChem offers high-quality sodium;2-methylpropane-2-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-methylpropane-2-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-methylpropane-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S.Na/c1-4(2,3)7(5)6;/h1-3H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJOJMSAGPWBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profiling and Mechanistic Application of Sodium tert-Butylsulfinate

A Senior Application Scientist’s Guide to Reagent Validation, Mechanistic Causality, and Experimental Execution

The Strategic Utility of Sodium tert-Butylsulfinate

In the landscape of modern drug discovery, the late-stage functionalization (LSF) of complex molecular scaffolds is a transformative capability. Sodium tert-butylsulfinate (TBS-Na, CAS: 69152-35-8) has emerged as a premier reagent within the "Baran Diversinate" toolbox[1]. Unlike traditional organometallic reagents that require stringent anhydrous and anaerobic conditions, TBS-Na is a bench-stable solid that operates effectively in aqueous mixtures. Its primary utility lies in generating nucleophilic tert-butyl radicals for the regioselective C–H alkylation of electron-deficient heteroarenes, enabling rapid structure-activity relationship (SAR) exploration[2].

Physicochemical and Spectroscopic Fingerprint

Before deploying TBS-Na in a synthetic workflow, verifying reagent integrity is paramount. Sulfinate salts can slowly oxidize to sulfonates upon prolonged exposure to atmospheric moisture and oxygen. Spectroscopic validation ensures that the reagent will yield predictable radical generation.

Causality in Spectroscopic Features: The tert-butyl group is highly symmetrical, resulting in a distinct, intense singlet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the extreme deshielding effect of the adjacent sulfinate group (-SO₂Na) pushes the quaternary carbon signal significantly downfield compared to standard aliphatic carbons[3].

Table 1: Spectroscopic Data Summary for Sodium tert-Butylsulfinate

| Analytical Method | Parameter / Condition | Observed Value / Shift | Structural Assignment / Interpretation |

| ¹H NMR | 400 MHz, CD₃OD | δ 1.15 (s, 9H) | Equivalent methyl protons of the tert-butyl group (-C(CH₃)₃). |

| ¹³C NMR | 100 MHz, CD₃OD | δ 58.2 | Quaternary carbon directly bonded to the sulfinate sulfur. |

| ¹³C NMR | 100 MHz, CD₃OD | δ 24.1 | Equivalent methyl carbons (-CH₃). |

| FT-IR (ATR) | Solid state | ~1030 cm⁻¹ | S=O stretching vibration (diagnostic for sulfinate salts). |

| FT-IR (ATR) | Solid state | ~2960 cm⁻¹ | C-H stretching (aliphatic tert-butyl group). |

| HRMS (ESI-) | Negative ion mode | m/z 121.03 | [M-Na]⁻ (tert-butylsulfinate anion). |

Field Insight: The presence of a ¹H NMR singlet near δ 1.30 ppm or an additional IR stretch near 1150 cm⁻¹ indicates oxidation to the corresponding sulfonate, which is inactive in standard single-electron transfer (SET) radical pathways.

Mechanistic Causality: Radical Generation and Addition

The efficacy of TBS-Na relies on a precisely orchestrated sequence of SET and fragmentation events. When subjected to an oxidant like tert-butyl hydroperoxide (TBHP), the sulfinate anion undergoes a SET to form a transient sulfonyl radical. The thermodynamic driving force of this reaction is the extrusion of sulfur dioxide (SO₂) gas, which irreversibly yields the highly reactive, nucleophilic tert-butyl radical[4].

This nucleophilic radical selectively attacks the most electron-deficient position of a protonated heteroarene. The causality here is critical: adding an acid (like TFA) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, directing the radical attack and preventing unselective background reactions[2].

Figure 1: SET mechanism for tert-butyl radical generation and addition in C-H functionalization.

Self-Validating Experimental Protocol: Minisci-Type tert-Butylation

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system. Each critical step includes an observable checkpoint to confirm that the underlying chemical physics are proceeding as intended.

Reagents & Materials:

-

Target Heteroarene (1.0 equiv, 0.5 mmol)

-

Sodium tert-butylsulfinate (3.0 equiv, 1.5 mmol)

-

Trifluoroacetic acid (TFA) (1.5 equiv, 0.75 mmol)

-

tert-Butyl hydroperoxide (TBHP, 70% in water) (4.0 equiv, 2.0 mmol)

-

Solvent: DMSO / H₂O (3:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Substrate and Reagent Solubilization: In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the heteroarene in DMSO (3.75 mL). Add H₂O (1.25 mL) followed by TBS-Na. Causality: DMSO solubilizes the organic substrate, while water is strictly required to dissolve the ionic sulfinate salt and the subsequent radical initiator.

-

LUMO-Lowering Acidification: Add TFA dropwise to the stirring mixture at room temperature. Validation Checkpoint 1: Verify the pH of the solution is approximately 2-3 using pH paper. A slight exotherm may occur upon protonation of basic amines.

-

Radical Initiation (The Critical Step): Add TBHP dropwise over 2 minutes. Leave the vial loosely capped (do not seal tightly). Validation Checkpoint 2: Within 5 to 15 minutes, mild effervescence must be observed. This bubbling is the extrusion of SO₂ gas, confirming that the SET process has successfully generated the tert-butyl radical. If no gas evolves, the TBS-Na may be degraded, or the oxidant is inactive.

-

Reaction Propagation: Stir the reaction vigorously at room temperature for 12–24 hours. Validation Checkpoint 3: Perform an LC-MS analysis of an aliquot (diluted 1:100 in MeCN). Look for the appearance of a product mass corresponding to [M + H + 56]⁺. The addition of a tert-butyl group adds 57 Da, and the loss of the aromatic proton subtracts 1 Da.

-

Quenching and Isolation: Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes. Causality: Na₂S₂O₃ reduces any unreacted TBHP, neutralizing explosive peroxide hazards prior to organic extraction (typically with EtOAc) and concentration.

Limitations and Troubleshooting Insights

While TBS-Na is a robust reagent, it is not universally applicable. As documented in studies involving complex alkaloids like papaverine, sodium tert-butylsulfinate can exhibit poor reactivity with highly sterically hindered scaffolds[4]. The bulky nature of the tert-butyl radical means that adjacent functional groups on the heteroarene can kinetically block the addition step. If starting material is entirely recovered despite confirming SO₂ gas evolution (Checkpoint 2), the failure is likely due to steric exclusion rather than reagent failure. In such cases, switching to a smaller radical precursor (e.g., sodium methanesulfinate) is advised.

References

-

Title: Desulfonylative Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Sulfones through Ni Catalysis (Supporting Information) Source: Amazon S3 / Literature Data URL: [Link]

-

Title: Reaction of Papaverine with Baran Diversinates™ Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Guide: Solubility & Application of Sodium tert-Butylsulfinate

[1][2]

Executive Summary & Compound Identity

Sodium tert-butylsulfinate is a sulfinate salt utilized primarily as a radical precursor for the innate C–H functionalization of heterocycles.[1][2] Unlike its zinc analogues, the sodium salt exhibits a distinct solubility profile that necessitates specific solvent systems—often biphasic—to achieve optimal reactivity.[1]

Physicochemical Profile & Solubility Landscape

The core challenge in using sodium tert-butylsulfinate is its ionic lattice energy.[1][2] As a sodium salt, it is highly polar, creating a solubility mismatch with the non-polar organic substrates typically used in drug discovery.[1]

Solubility Matrix

The following data summarizes the reagent's behavior across standard laboratory solvents.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protics | Water ( | High | Dissociates fully; ideal for the aqueous phase in biphasic protocols.[1][2] |

| Methanol (MeOH) | Moderate to High | Soluble, but nucleophilic solvent competition can sometimes interfere with specific radical pathways.[1][2] | |

| Polar Aprotics | DMSO | High | Excellent solubility; often used as a co-solvent to bridge the organic/aqueous interface.[1] |

| DMF | Moderate | Usable, but DMSO is generally preferred for radical sulfinate chemistry due to better radical lifetime support.[1][2] | |

| Acetonitrile (MeCN) | Low | Poor solubility; often requires significant water co-solvent (e.g., 1:1 MeCN: | |

| Non-Polar / Halogenated | Dichloromethane (DCM) | Negligible | The salt is effectively insoluble in pure DCM.[1] Crucial: Reactions in DCM must be biphasic (DCM/ |

| THF | Low | Poor solubility compared to zinc sulfinates.[1][2] | |

| Toluene | Insoluble | Not suitable for this sodium salt without phase transfer catalysis.[1][2] |

The "Zinc vs. Sodium" Solubility Divergence

Researchers often confuse the solubility of Sodium sulfinates with Zinc sulfinates (e.g., Zinc trifluoromethanesulfinate).[1]

-

Zinc Sulfinates: Often exhibit significant solubility in organic solvents (like DCM) due to the covalent character of the Zn-O bond and potential for oligomeric structures.[1]

-

Sodium Sulfinates: Strictly ionic.[1][2] They require a polar medium (Water or DMSO) to dissolve.[1][2] Consequently, protocols using sodium tert-butylsulfinate almost exclusively employ biphasic conditions (e.g., DCM/Water) to bring the oxidant (TBHP) and the substrate (organic phase) into contact with the sulfinate (aqueous phase).[1][2]

Mechanistic Visualization: The Biphasic Interface

The following diagram illustrates the critical phase-transfer logic required when using this reagent in common organic solvents like DCM.

Caption: Biphasic reaction model showing the generation of the tert-butyl radical at the interface and its migration to the organic phase to react with the substrate.

Experimental Protocols

Protocol A: Standard Biphasic Conditions (DCM/Water)

Best for substrates with high solubility in chlorinated solvents.[2]

-

Preparation: In a vial open to air (inert atmosphere is not required), dissolve the heterocycle substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Reagent Addition: Add Sodium tert-butylsulfinate (3.0 – 5.0 equiv).

-

Observation: The salt will not dissolve; it will form a suspension.[1]

-

-

Solvent Activation: Add Water (volume equal to 30-50% of the DCM volume).[1][2]

-

Initiation: Add TBHP (tert-Butyl hydroperoxide, 70% aq.[1][2] solution, 3.0 – 5.0 equiv) dropwise with vigorous stirring.

-

Critical Step: Vigorous stirring is essential to maximize the surface area of the DCM/Water interface where the radical transfer occurs.[1]

-

-

Reaction: Stir at Room Temperature (23 °C) for 12–24 hours.

-

Workup: Dilute with DCM, wash with saturated

(to remove acidic byproducts), dry over

Protocol B: Homogeneous Conditions (DMSO/Water)

Best for polar substrates or when the biphasic method yields low conversion.

-

Dissolution: Dissolve substrate (1.0 equiv) and Sodium tert-butylsulfinate (3.0 equiv) in DMSO .

-

Note: If the salt does not fully dissolve, add a small amount of water (e.g., DMSO:

4:1).[1]

-

-

Acid Additive (Optional): For some electron-deficient heterocycles, adding 1.0 equiv of TFA (Trifluoroacetic acid) can improve yields by protonating the basic nitrogen or activating the sulfinate.[1]

-

Initiation: Add TBHP (3.0 equiv) slowly.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Reagent Clumping | Hygroscopic nature of the salt.[1][2] | Store reagent in a desiccator.[1][2] If clumped, grind to a fine powder before adding to the biphasic mixture to ensure rapid dissolution in the aqueous layer.[1] |

| No Reaction (DCM) | Poor phase transfer. | Increase stirring speed (RPM > 800). Switch to Protocol B (DMSO) to eliminate phase transfer limitations. |

| Low Yield | Steric bulk of tert-butyl group.[1][2] | The tert-butyl radical is bulky and nucleophilic.[1][2] Ensure the substrate has an accessible, electron-deficient position.[1][2] Protonating the substrate (adding TFA) often increases electrophilicity.[1] |

| Decomposition | Instability in acidic solution.[1][2] | While TFA helps, too much acid can disproportionate the sulfinate.[1] Maintain equivalents strictly (1:1 with substrate). |

References

-

Baran, P. S., et al. (2012).[1][2] "A New Reagent for Direct Difluoromethylation."[1][2] Journal of the American Chemical Society, 134(3), 1494–1497.[1][2] Link[2]

- Foundational text establishing the "Diversinate" class of reagents and the biphasic solvent protocols.

-

Fujiwara, Y., et al. (2012).[1][2] "Practical C–H Functionalization of Quinolines with Boronic Acids." Nature, 490, 222–226.[1][2] Link[2]

- Details the mechanistic underpinnings of radical generation

-

Sigma-Aldrich Technical Bulletin. "Baran Diversinates™: User Guide and Protocols." Link

- Provides commercial specifications and handling d

-

Egbewande, F. A., et al. (2019).[1][2][4][5] "Reaction of Papaverine with Baran Diversinates™." Molecules, 24(21), 3938.[1][2][5] Link

- Case study highlighting solubility challenges and "lack of reaction" scenarios with sodium tert-butylsulfin

Technical Guide: Stability, Storage, and Handling of Sodium tert-Butylsulfinate

Executive Summary

Sodium tert-butylsulfinate (often referred to as a Baran Diversinate™ ) is a high-value reagent used primarily as a radical precursor for the introduction of tert-butyl groups onto heteroaromatic scaffolds via C–H functionalization. While kinetically stable enough for benchtop weighing, it is thermodynamically sensitive to oxidation (to sulfonate) and moisture-induced disproportionation .

Optimal performance requires strict adherence to inert storage protocols. A degraded batch (containing significant sulfonate) will not only lower yield but can completely arrest radical chain mechanisms by failing to generate the necessary tert-butyl radical species.

Part 1: Chemical Profile & Stability Mechanisms

Chemical Identity[1][2][3]

-

IUPAC Name: Sodium 2-methylpropane-2-sulfinate

-

Common Name: Sodium tert-butylsulfinate; Baran Diversinate

-

CAS Number: 69152-35-8

-

Formula:

-

Physical State: White to off-white hygroscopic solid.

Decomposition Pathways

Understanding how the reagent fails is critical for preventing it.

Mechanism A: Oxidation (Dominant Failure Mode)

The sulfur atom in the sulfinate is in the +4 oxidation state (

Mechanism B: Disproportionation (Moisture/Acid Catalyzed)

In the presence of moisture and trace acid, sulfinates can disproportionate into thiosulfonates and sulfonates. While the bulky tert-butyl group retards this process compared to primary alkyl sulfinates, prolonged exposure to moisture will degrade the reagent.

Figure 1: Primary decomposition pathways. Oxidation is the most immediate threat during handling.

Part 2: Storage Protocols

To maintain reagent integrity (>95% purity), you must adopt a tiered storage strategy based on usage frequency.

The "Gold Standard" (Long-Term Storage)

For stock that will not be used for >1 month.

-

Environment: Nitrogen or Argon-filled Glovebox.

-

Container: Tightly sealed amber glass vial with a Teflon-lined cap. Tape the cap with electrical tape or Parafilm inside the glovebox.

-

Temperature: Refrigerator (

to-

Note: Cold storage slows disproportionation kinetics.

-

-

Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.

The "Working Bench" (Short-Term Usage)

For active projects where the bottle is opened weekly.

-

Container: Store in a desiccator cabinet (under vacuum or inert gas) when not in use.

-

Handling: Flush the headspace with Argon or Nitrogen immediately after every use before recapping.

-

Temperature: Room temperature is acceptable for short periods (<1 month) if kept strictly dry and oxygen-free.

Storage Decision Tree

Figure 2: Decision matrix for appropriate storage conditions.

Part 3: Quality Control (Self-Validating Protocol)

Because commercial batches can degrade during shipping, and old batches can oxidize, never assume purity . Use this self-validating NMR protocol.

The NMR Spike Test

The chemical shift difference between the sulfinate (

Solvent: DMSO-

| Species | Approx.[1][2][3][4][5][6] Shift (DMSO- | Multiplicity |

| Sulfinate ( | ~ 1.10 - 1.20 ppm | Singlet (9H) |

| Sulfonate ( | ~ 1.30 - 1.40 ppm | Singlet (9H) |

Validation Workflow

If you see a single peak and are unsure if it is active sulfinate or dead sulfonate, perform the Oxidative Spike :

-

Step 1: Run the standard

NMR of your sample in DMSO- -

Step 2: Add 1 drop of hydrogen peroxide (

, 30% aq) directly to the NMR tube. -

Step 3: Shake and re-run the NMR.

-

Result:

-

If the peak shifts downfield (e.g., from 1.15

1.35 ppm), your original sample was GOOD (Sulfinate). -

If the peak does not move , your original sample was DEAD (Sulfonate).

-

Part 4: Handling in Synthesis

Reaction Setup

Sodium tert-butylsulfinate is often used in biphasic systems (e.g., DCM/Water) with an oxidant like TBHP (tert-Butyl hydroperoxide).

-

Order of Addition: Add the sulfinate last or as a solid addition to the stirring mixture if possible.

-

Degassing: While "open-flask" conditions are sometimes reported for diversinates, degassing solvents (sparging with Ar for 15 mins) significantly improves reproducibility by preventing non-productive oxidation of the sulfinate by dissolved oxygen before the reaction begins.

Stoichiometry

Because the reagent is a salt, it can contain varying amounts of water weight.

-

Correction Factor: Always calculate stoichiometry based on the active sulfinate content determined by NMR (using an internal standard like dimethyl sulfone or trimethoxybenzene), rather than raw weight. Commercial salts can be 90-95% pure by weight.

References

-

Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation." Journal of the American Chemical Society, 134(3), 1494–1497. Link

- Foundational paper establishing the utility of sulfinate salts (Diversin

-

Baran Lab. (2015). "Modern Sulfone Synthesis Focused on SO2 Surrogates." Asian Journal of Organic Chemistry, 4, 602. Link

- Review covering the stability and reactivity of sulfinate salts as SO2 surrog

-

Sigma-Aldrich. "Sodium tert-butylsulfinate Safety Data Sheet (SDS)." Link

- Source for safety, handling, and basic storage parameters.

-

Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

- Standard reference for calibr

Sources

The Strategic Role of Sodium 2-Methylpropane-2-Sulfinate in Modern Organic Synthesis: From Asymmetric Auxiliaries to Photoredox Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Sodium 2-methylpropane-2-sulfinate (CAS: 69152-35-8), commonly referred to as sodium tert-butanesulfinate, has evolved from a niche reagent into a cornerstone of modern synthetic organic chemistry. Characterized by its massive steric bulk and ambidentate nucleophilicity, this reagent serves a dual mandate in the laboratory: it is the foundational precursor for Ellman’s chiral sulfinamide auxiliaries[1], and it acts as a highly efficient radical precursor in cutting-edge photoredox catalysis[2].

As a Senior Application Scientist, I have observed that the successful deployment of this reagent requires a deep understanding of its hard-soft acid-base (HSAB) characteristics and radical thermodynamics. This whitepaper dissects the causality behind its reactivity, benchmarks its performance against other sulfinates, and provides self-validating, field-tested protocols for its application in advanced synthesis.

Chemical Architecture and Ambidentate Reactivity

Sodium tert-butanesulfinate is an ambidentate nucleophile, meaning its negative charge is delocalized across the sulfur and oxygen atoms. The regioselectivity of its reactions is governed by HSAB theory and steric hindrance:

-

S-Alkylation (Soft): The sulfur atom is a "soft" nucleophile. It preferentially attacks soft electrophiles (e.g., diazonium nitrogens, alkyl halides) to form sulfones or arylazo sulfones. However, the adjacent tert-butyl group provides immense steric shielding, which kinetically slows down S-alkylation compared to less hindered sulfinates.

-

O-Alkylation (Hard): The oxygen atoms are "hard" nucleophiles and will attack hard electrophiles (e.g., highly reactive acylating agents) to form sulfinate esters[3].

Understanding this dichotomy is critical. When designing a reaction, the choice of solvent, temperature, and electrophile hardness directly dictates whether the sulfur or oxygen will act as the reactive center.

Foundational Role in Asymmetric Synthesis

The most historically significant application of sodium tert-butanesulfinate is its role as a precursor to enantiopure tert-butanesulfinamide (Ellman's auxiliary). The synthesis of chiral amines—a critical structural motif in over 40% of small-molecule pharmaceuticals—relies heavily on this pathway.

The Causality of Asymmetric Induction: When tert-butanesulfinamide is condensed with an aldehyde or ketone, it forms a chiral sulfinyl imine. The tert-butyl group acts as an impenetrable steric wall. When a nucleophile (such as a Grignard or organolithium reagent) approaches the imine, it is forced to attack from the less hindered face of the molecule. This facial selectivity routinely yields diastereomeric excesses (de) exceeding 95%. Following the addition, simple acidic cleavage (e.g., HCl in methanol) removes the auxiliary, yielding a pure primary chiral amine.

Modern scalable processes utilize the sodium salt directly, bypassing the highly corrosive and moisture-sensitive tert-butanesulfinyl chloride, thereby enabling greener and safer multi-kilogram scale-ups[1].

Figure 1: Synthetic workflow from Sodium tert-butanesulfinate to Chiral Amines.

Emerging Role in Photoredox Catalysis and Radical Chemistry

Beyond ionic asymmetric synthesis, sodium tert-butanesulfinate has become a premier reagent for generating carbon-centered and sulfur-centered radicals.

Synthesis of Arylazo Sulfones

By reacting sodium tert-butanesulfinate with aryl diazonium salts, chemists can synthesize tert-butyl arylazo sulfones. These compounds are bench-stable but highly photoactive. Under visible light irradiation (typically blue LEDs), the S-N bond undergoes homolytic cleavage. This extrudes nitrogen gas and sulfur dioxide, generating highly reactive aryl and tert-butyl radicals that drive Hydrogen Atom Transfer (HAT) processes and C-H functionalization[2].

Figure 2: Photoredox generation of radicals via tert-Butyl Arylazo Sulfones.

Transition-Metal-Free Thiolation

Sodium tert-butanesulfinate is also utilized in the regioselective thiolation of para-quinone methides (p-QMs) under transition-metal-free conditions[4]. In this acid/phosphine-induced radical route, triphenylphosphine (PPh3) acts as a stoichiometric oxygen acceptor. The acid protonates the sulfinate, weakening the S-O bonds, allowing PPh3 to deoxygenate the molecule and generate a thiyl radical. This radical adds across the exocyclic double bond of the p-QM, re-aromatizing the system to form a stable C-S bond[4].

Quantitative Benchmarking

To understand why sodium tert-butanesulfinate is chosen over its methyl or phenyl counterparts, we must benchmark its physical and kinetic properties.

Table 1: Comparative Analysis of Common Sodium Sulfinates

| Reagent | Steric Bulk (A-value equivalent) | Nucleophilicity (S-Alkylation) | Radical Stability (Post-Cleavage) | Primary Synthetic Application |

| Sodium methanesulfinate | Small (~1.7) | High | Low (Methyl radical) | Methylsulfonylation |

| Sodium benzenesulfinate | Medium (~3.0) | Moderate | Moderate (Phenyl radical) | Arylsulfonylation |

| Sodium 2-methylpropane-2-sulfinate | Very Large (>4.8) | Low (Sterically hindered) | High (tert-Butyl radical) | Chiral Auxiliaries / Photoredox HAT |

Data Interpretation: The massive steric bulk of the tert-butyl group lowers its baseline nucleophilicity but vastly increases the stability of the resulting radicals and the stereodirecting power of its derivatives.

Self-Validating Experimental Protocols

The following protocols have been designed with built-in analytical checkpoints to ensure reproducibility and safety.

Protocol A: Synthesis of tert-Butyl Arylazo Sulfones for Photoredox Catalysis

Adapted from radical solventylation HAT methodologies[2].

-

Suspension & Temperature Control: Suspend sodium 2-methylpropane-2-sulfinate (2.61 mmol, 1.0 equiv) in dry dichloromethane (DCM, 8.7 mL) in a round-bottom flask. Submerge in an ice bath to reach exactly 0 °C.

-

Validation Check: The mixture will remain a heterogeneous white suspension.

-

Causality: Diazonium salts are thermally labile; strict temperature control prevents premature decomposition into phenol byproducts.

-

-

Diazonium Addition: Add the target aryl diazonium tetrafluoroborate salt (2.61 mmol, 1.0 equiv) in a single portion under vigorous magnetic stirring.

-

Validation Check: An immediate color change to a deep red/orange solution will occur, confirming the formation of the conjugated S-N bond of the arylazo sulfone[2].

-

-

Darkness Incubation: Wrap the reaction flask entirely in aluminum foil to exclude all ambient light. Allow the reaction to proceed overnight, slowly warming to room temperature.

-

Causality: Arylazo sulfones are highly photoactive. Ambient laboratory lighting is sufficient to trigger premature homolytic cleavage and N2 extrusion.

-

-

Workup: Quench with cold water, extract the aqueous layer with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep bath temp < 30 °C).

-

Validation Check: TLC (Hexanes/EtOAc) should reveal a highly UV-active, non-polar spot.

-

Protocol B: Acid/Phosphine-Induced Thiolation of para-Quinone Methides

Adapted from transition-metal-free thiolation protocols[4].

-

Solvent Degassing: Prepare a solvent mixture of CH3CN and H2O (1.0 mL, v:v = 1:1). Sparge with N2 gas for 15 minutes.

-

Causality: Degassing is mandatory to prevent aerobic quenching of the transient thiyl radicals. The biphasic nature ensures solubility of both the polar sodium sulfinate and the organic p-QM.

-

-

Reagent Assembly: To a Schlenk tube under N2, add the p-QM (1.0 equiv), sodium 2-methylpropane-2-sulfinate (1.5 equiv), and PPh3 (2.2 equiv).

-

Causality: An excess of PPh3 (>2.0 equiv) is strictly required because it acts as the stoichiometric oxygen acceptor, removing both oxygen atoms from the sulfinate to yield triphenylphosphine oxide[4].

-

-

Acidification: Add H2SO4 (2.0 equiv) dropwise via syringe.

-

Validation Check: A slight exotherm may be observed. The acid is critical for protonating the sulfinate, thereby weakening the S-O bond for PPh3 attack.

-

-

Thermal Activation: Heat the sealed tube to 80 °C for 3 hours.

-

Validation Check: Reaction progression can be visually monitored by the disappearance of the bright yellow color typical of starting p-QMs, transitioning to a pale or colorless solution upon re-aromatization to the thioether.

-

References

- Metal-free, Acid/phosphine-induced Regioselective Thiolation of para- Quinone Methides with Sodium Aryl/alkyl Sulfinates. PolyU Institutional Research Archive (The Journal of Organic Chemistry).

- Study And Application of a Radical Solventylation Reaction based on a Photoinduced Hydrogen Atom Transfer (HAT) Process. Università degli Studi di Genova (Journal of Organic Chemistry).

- Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development (ACS Publications).

- Catalytic enantioselective synthesis of sulfinate esters through the dynamic resolution of tert-butanesulfinyl chloride. Journal of the American Chemical Society (PubMed).

Sources

Methodological & Application

Cross-coupling reactions using sodium;2-methylpropane-2-sulfinate

An Application Guide to Cross-Coupling Reactions Using Sodium 2-Methylpropane-2-sulfinate

Introduction: The Rise of a Versatile Sulfonylating Agent

In modern synthetic chemistry, the demand for robust, reliable, and safe reagents is paramount. Sodium 2-methylpropane-2-sulfinate, commonly known as sodium tert-butanesulfinate, has emerged as a cornerstone reagent for the introduction of the tert-butylsulfonyl moiety, a key structural element in many pharmaceutical and agrochemical compounds.[1] Unlike traditional sulfonylating agents like sulfonyl chlorides, sodium tert-butanesulfinate is a bench-stable, odorless, and easy-to-handle crystalline solid, making it an ideal choice for a wide range of synthetic applications.[2]

This guide provides an in-depth exploration of the utility of sodium 2-methylpropane-2-sulfinate in cross-coupling reactions. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for its application in palladium- and copper-catalyzed systems, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings: How Sulfinates Engage in Cross-Coupling

The reactivity of sodium tert-butanesulfinate in cross-coupling reactions is primarily channeled through two distinct mechanistic pathways: a transition-metal-mediated nucleophilic pathway and a radical pathway. The choice of reaction conditions dictates which path is favored.

The Transition-Metal-Catalyzed Nucleophilic Pathway

In the presence of transition metal catalysts like palladium or copper, sodium tert-butanesulfinate typically functions as a nucleophilic coupling partner. The most common application is the formation of a carbon-sulfur bond to synthesize sulfones.[3] The catalytic cycle, particularly for palladium, is a well-established paradigm in cross-coupling chemistry.[4][5]

A generalized mechanism for a palladium-catalyzed desulfinative cross-coupling involves the extrusion of sulfur dioxide (SO₂), a unique feature of sulfinate chemistry.[6][7] The cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of an aryl or vinyl halide to the Pd(0) center. The resulting Pd(II) complex undergoes transmetalation with the sodium sulfinate. The key desulfinative step involves the extrusion of SO₂ from the palladium sulfinate intermediate, forming a Pd-Aryl/Alkyl species, which then reductively eliminates to yield the cross-coupled product and regenerate the Pd(0) catalyst.[6]

Caption: Generalized catalytic cycle for desulfinative cross-coupling.

The Sulfonyl Radical Pathway

Alternatively, sodium sulfinates can be oxidized to form sulfonyl radicals (RSO₂•).[8] This pathway is often accessed under photoredox catalysis or through the use of chemical oxidants. The generated sulfonyl radical can then add to unsaturated systems like alkenes or alkynes, or participate in C-H functionalization reactions.[2] This approach bypasses the traditional organometallic intermediates of cross-coupling, offering a complementary strategy for bond formation under mild conditions.

Caption: Generation and reaction pathway of a sulfonyl radical.

Application & Protocols: Synthesizing Sulfones

The primary application of sodium 2-methylpropane-2-sulfinate in cross-coupling is the synthesis of tert-butyl sulfones. Below are detailed protocols for common and effective transformations.

Protocol 1: Palladium-Catalyzed Sulfonylation of Aryl Bromides

This protocol describes a general procedure for the C-S cross-coupling of an aryl bromide with sodium tert-butanesulfinate to form an aryl tert-butyl sulfone. Palladium catalysis is highly efficient for this transformation, and the choice of ligand is critical for achieving high yields.[2][9]

Rationale for Component Selection:

-

Catalyst: Pd₂(dba)₃ is a common and effective Pd(0) source.

-

Ligand: XantPhos is a wide bite-angle phosphine ligand that promotes reductive elimination and prevents β-hydride elimination, often leading to higher yields in sulfone formation.[2]

-

Solvent: A polar aprotic solvent like Dioxane or Toluene is used to ensure solubility of the reactants and catalyst complex at the required reaction temperature.

-

Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation, necessitating the exclusion of air and moisture for optimal activity.

Experimental Workflow Diagram

Caption: Workflow for Pd-catalyzed sulfonylation.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), sodium 2-methylpropane-2-sulfinate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XantPhos (0.05 mmol, 5 mol%).

-

Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure aryl tert-butyl sulfone.

Data Summary: Scope of Palladium-Catalyzed Sulfonylation

| Entry | Aryl Bromide | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-1-(tert-butylsulfonyl)benzene | 85-95% |

| 2 | 4-Bromobenzonitrile | 4-(tert-butylsulfonyl)benzonitrile | 80-90% |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(tert-butylsulfonyl)-4-(trifluoromethyl)benzene | 75-85% |

| 4 | 2-Bromopyridine | 2-(tert-butylsulfonyl)pyridine | 60-75% |

| 5 | 3-Bromothiophene | 3-(tert-butylsulfonyl)thiophene | 70-80% |

| Yields are representative and may vary based on specific reaction conditions and scale. |

Protocol 2: Copper-Catalyzed Sulfonylation of Aryl Iodides

Copper-catalyzed reactions provide a more economical alternative to palladium and are particularly effective for coupling with aryl iodides.[2] This protocol outlines a typical procedure using copper(I) iodide.

Rationale for Component Selection:

-

Catalyst: Copper(I) iodide (CuI) is an inexpensive and highly effective catalyst for C-S bond formation.[10]

-

Ligand: L-Proline or other amino acids can act as effective ligands for copper, enhancing its catalytic activity and solubility.

-

Base: A base like K₂CO₃ or Cs₂CO₃ is often required to facilitate the catalytic cycle.

-

Solvent: DMSO is an excellent solvent for this transformation, effectively dissolving the ionic sulfinate salt and promoting the reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a vial equipped with a magnetic stir bar, combine the aryl iodide (1.0 mmol, 1.0 equiv), sodium 2-methylpropane-2-sulfinate (2.0 mmol, 2.0 equiv), CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 4 mL of DMSO.

-

Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the mixture for 18-36 hours.

-

Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of water and stir for 15 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with water (2 x 20 mL) to remove residual DMSO, followed by brine (20 mL). Dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution. Purify the resulting crude product by flash column chromatography to yield the desired aryl tert-butyl sulfone.

Data Summary: Scope of Copper-Catalyzed Sulfonylation

| Entry | Aryl Iodide | Product | Typical Yield (%) |

| 1 | 1-Iodo-4-methylbenzene | 1-Methyl-4-(tert-butylsulfonyl)benzene | 80-92% |

| 2 | 1-Iodo-3-nitrobenzene | 1-Nitro-3-(tert-butylsulfonyl)benzene | 75-88% |

| 3 | 4-Iodophenol | 4-(tert-butylsulfonyl)phenol | 65-75% |

| 4 | 1-Iodonaphthalene | 1-(tert-butylsulfonyl)naphthalene | 70-85% |

| This reaction is often tolerant of a wide range of functional groups. |

Trustworthiness and Troubleshooting

-

Reagent Quality: The purity of sodium 2-methylpropane-2-sulfinate is crucial. It is hygroscopic and should be stored in a desiccator. If clumpy, it can be dried under vacuum before use.

-

Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure the system is scrupulously free of oxygen. An additional charge of catalyst and ligand can sometimes restart a stalled reaction.

-

Low Yields with Aryl Chlorides: Aryl chlorides are significantly less reactive. For these substrates, nickel-based catalyst systems or more electron-rich, specialized phosphine ligands with palladium may be required.

-

Desulfinative Arylation: In some cases, especially at high temperatures, a side reaction can occur where the sulfinate acts as an aryl source, extruding SO₂ to form a biaryl product.[6] Careful temperature control and ligand choice can minimize this.

Conclusion

Sodium 2-methylpropane-2-sulfinate is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its stability, ease of handling, and predictable reactivity in both palladium- and copper-catalyzed cross-coupling reactions make it the reagent of choice for the synthesis of tert-butyl sulfones. By understanding the underlying mechanisms and paying close attention to reaction parameters as detailed in these protocols, researchers can reliably and efficiently construct complex molecules for applications in drug discovery and materials science.

References

-

Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. Wiley Online Library. Available at: [Link]

-

Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. ResearchGate. Available at: [Link]

-

Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances of Sulfonylation Reactions in Water. PubMed. Available at: [Link]

-

A novel synthesis of aryl methyl sulfones and β-hydroxysulfones from sodium sulfinates and di-tert-butyl peroxide in H₂O medium. ResearchGate. Available at: [Link]

-

Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ACS Publications. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]

-

Chemoselective cross-coupling reaction of sodium sulfinates with phenols under aqueous conditions. Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of sodium sulfinate scope. ResearchGate. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

-

Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. PubMed. Available at: [Link]

Sources

- 1. Recent Advances of Sulfonylation Reactions in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Application Note: Experimental Setup and Protocols for Sodium 2-Methylpropane-2-sulfinate

Executive Summary

Sodium 2-methylpropane-2-sulfinate (widely known as sodium tert-butanesulfinate) is a highly versatile organosulfur reagent utilized extensively in modern synthetic and medicinal chemistry[1]. Functioning as both an ambident nucleophile and a stable radical precursor, it enables the efficient construction of complex carbon–sulfur (C–S) bonds. This application note details the mechanistic rationale and experimental protocols for two distinct synthetic pathways: the direct nucleophilic synthesis of tert-butyl sulfones[2], and the transition-metal-free regioselective thiolation of para-quinone methides (p-QMs) via in situ radical generation[3].

Mechanistic Insights: Divergent Reactivity

To successfully deploy sodium 2-methylpropane-2-sulfinate, researchers must understand the causality behind its divergent reactivity profiles.

Ambident Nucleophilicity and the HSAB Principle Sulfinate salts are classic ambident nucleophiles, possessing electron density on both the oxygen (hard) and sulfur (soft) atoms[1]. According to the Hard-Soft Acid-Base (HSAB) principle, the reaction pathway is dictated by the nature of the electrophile. When reacted with soft electrophiles, such as primary alkyl halides or benzyl bromides, the soft sulfur atom acts as the primary nucleophilic center. This direct S-alkylation selectively yields tert-butyl sulfones rather than the corresponding sulfinate esters (O-alkylation)[2].

Acid/Phosphine-Induced Radical Generation

Beyond classical nucleophilic substitution, sodium 2-methylpropane-2-sulfinate can serve as a precursor for thiyl radicals (

Fig 1: Divergent reactivity pathways of sodium 2-methylpropane-2-sulfinate.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl Sulfones via Direct S-Alkylation

This protocol leverages the nucleophilic S-attack of the sulfinate salt on an alkyl halide to form a sulfone[2]. The use of DMF ensures the adequate solubility of the sulfinate salt, promoting the S

-

Reagents:

-

Alkyl halide (e.g., Benzyl bromide): 1.0 mmol

-

Sodium 2-methylpropane-2-sulfinate: 1.2 mmol (1.2 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF), 5.0 mL

-

-

Step-by-Step Procedure:

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend sodium 2-methylpropane-2-sulfinate (1.2 mmol) in anhydrous DMF (5.0 mL).

-

Addition: Add the alkyl halide (1.0 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1) until the alkyl halide is fully consumed.

-

Quenching & Workup: Cool the reaction to room temperature and quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Washing: Wash the combined organic layers with brine (3 × 10 mL). Causality Note: Extensive brine washing is critical to partition and remove residual DMF from the organic phase.

-

Purification: Dry over anhydrous Na

SO

-

Protocol B: Metal-Free Regioselective Thiolation of p-Quinone Methides This protocol utilizes the in situ reduction of the sulfinate to a thiyl radical for the thiolation of p-QMs[3].

-

Reagents:

-

para-Quinone methide (p-QM): 0.2 mmol

-

Sodium 2-methylpropane-2-sulfinate: 0.4 mmol (2.0 eq)

-

Triphenylphosphine (PPh

): 0.44 mmol (2.2 eq) -

Sulfuric acid (H

SO -

Solvent: CH

CN / H

-

-

Step-by-Step Procedure:

-

Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the p-QM (0.2 mmol), sodium 2-methylpropane-2-sulfinate (0.4 mmol), and PPh

(0.44 mmol). -

Solvent & Acid Addition: Add 1.0 mL of the CH

CN/H -

Degassing: Seal the tube and purge the system with Nitrogen (N

) gas for 3 cycles. Causality Note: Establishing an inert atmosphere is mandatory to prevent premature quenching of the transient thiyl radical by atmospheric oxygen. -

Heating: Stir the reaction mixture at 80 °C for 3 hours. The generation of the thiyl radical and subsequent addition occurs during this phase.

-

Workup: Cool to room temperature, dilute with water (5 mL), and extract with Dichloromethane (DCM) (3 × 5 mL). Dry the combined organic layers over Na

SO -

Purification: Purify via silica gel chromatography. Causality Note: OPPh

is a major stoichiometric byproduct of the deoxygenation; ensure careful gradient elution (e.g., Petroleum Ether/EtOAc) to separate the desired thioether from the highly polar phosphine oxide.

-

Fig 2: Experimental workflow for transition-metal-free regioselective thiolation.

Quantitative Data Summary

The following table summarizes the key experimental parameters and stoichiometric requirements for both synthetic pathways, providing a quick-reference guide for reaction setup:

| Parameter | Protocol A: Direct S-Alkylation | Protocol B: Radical Thiolation |

| Reaction Type | Nucleophilic Substitution (S | Radical 1,6-Conjugate Addition |

| Electrophile/Substrate | Primary Alkyl Halide (1.0 eq) | para-Quinone Methide (1.0 eq) |

| Sulfinate Equivalents | 1.2 eq | 2.0 eq |

| Key Additives | None | PPh |

| Solvent System | Anhydrous DMF | CH |

| Atmosphere | Ambient (Air) | Inert (N |

| Temperature & Time | 80 °C for 4–6 hours | 80 °C for 3 hours |

| Target Product | tert-Butyl Sulfones | Diarylmethyl Thioethers |

References

-

Title: Metal-Free, Acid/Phosphine-Induced Regioselective Thiolation of p-Quinone Methides with Sodium Aryl/Alkyl Sulfinates Source: The Journal of Organic Chemistry (2021) URL: [Link]

-

Title: Recent Advances in the Synthesis and Direct Application of Sulfinate Salts Source: European Journal of Organic Chemistry (2020) URL: [Link]

-

Title: Synthesis of sulfones by phase-transfer alkylation of arenesulfinate salts Source: The Journal of Organic Chemistry (1985) URL: [Link]

Sources

Application Note: Sodium tert-Butylsulfinate in Pharmaceutical Synthesis

Strategic Deployment for Late-Stage C–H Functionalization and Radical tert-Butylation

Executive Summary

Sodium tert-butylsulfinate (CAS: 69152-35-8) is a specialized reagent primarily utilized in modern medicinal chemistry for the innate radical C–H tert-butylation of electron-deficient heterocycles. Often categorized under the umbrella of "Diversinates™" (a class of reagents popularized by the Baran Lab at Scripps Research), this salt serves as a practical, solid-state source of tert-butyl radicals (

Unlike traditional Friedel-Crafts alkylations, which fail on electron-deficient scaffolds (e.g., pyridines, quinolines), sodium tert-butylsulfinate operates via a Minisci-type radical mechanism . This allows for the direct installation of lipophilic tert-butyl groups—a critical modification for modulating the metabolic stability, solubility, and hydrophobic binding interactions of drug candidates—without pre-functionalization (e.g., halogenation).

Key Distinction: Do not confuse this reagent with tert-butanesulfinamide (Ellman’s Reagent), which is used for chiral amine synthesis. Sodium tert-butylsulfinate is a radical precursor, not a chiral auxiliary.

Mechanistic Principles

The utility of sodium tert-butylsulfinate lies in its ability to generate the nucleophilic tert-butyl radical under oxidative conditions. The reaction proceeds through a Single Electron Transfer (SET) pathway, followed by rapid desulfonylation.

The Radical Cascade

-

Oxidation: An oxidant (typically tert-butyl hydroperoxide (TBHP) or persulfate) oxidizes the sulfinate anion to a sulfonyl radical (

). -

Desulfonylation: The sulfonyl radical is unstable and rapidly extrudes sulfur dioxide (

) to generate the tert-butyl radical ( -

Addition: The nucleophilic

radical attacks the most electron-deficient position of the protonated heterocycle (Minisci selectivity). -

Re-aromatization: Oxidative hydrogen abstraction restores aromaticity, yielding the alkylated product.

Figure 1: Radical desulfonylation cascade for innate C-H tert-butylation.

Application Protocol: Direct C–H tert-Butylation

This protocol is optimized for the functionalization of N-heterocycles (pyridines, quinolines, diazines) using sodium tert-butylsulfinate.

Reagents & Materials

-

Substrate: 1.0 equiv (e.g., Quinoline, 0.5 mmol)

-

Reagent: Sodium tert-butylsulfinate (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (3.0 – 5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2.5 : 1 ratio)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.

Step-by-Step Methodology

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (1.0 equiv) and Sodium tert-butylsulfinate (3.0 equiv).

-

Solvent Addition: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic system helps regulate the concentration of radicals and solvate the inorganic salts.

-

Activation: Add TFA (1.0 equiv) to protonate the heterocycle.

-

Note: Protonation lowers the LUMO of the heterocycle, making it significantly more reactive toward the nucleophilic alkyl radical.

-

-

Initiation: Cool the mixture to 0 °C (ice bath). Add TBHP (70% aq., 3.0 equiv) dropwise over 2 minutes.

-

Caution: Rapid addition can cause an exotherm and gas evolution (

).

-

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (20–25 °C) for 4–12 hours.

-

Monitoring: Monitor by LC-MS. If conversion stalls, add a second portion of sulfinate (1.0 equiv) and TBHP (1.0 equiv).

-

-

Workup:

-

Quench carefully with saturated aqueous

(gas evolution will occur). -

Extract with DCM (3 x 10 mL).

-

Dry organic layers over

, filter, and concentrate.[1]

-

-

Purification: Purify via flash column chromatography. Isomers are common (e.g., C2 vs C4 alkylation on quinoline) and may require careful separation.

Data Summary: Optimization Parameters

| Parameter | Standard Condition | Alternative Condition | Effect/Note |

| Oxidant | TBHP (70% aq) | TBHP is generally milder; Persulfate is stronger but may over-oxidize sensitive groups. | |

| Solvent | DCM/Water (2.5:1) | DMSO/Water | DMSO is superior for polar substrates but harder to remove. |

| Temperature | 23 °C | 50 °C | Heat promotes desulfonylation but may increase side reactions (e.g., methylation from DMSO). |

| Stoichiometry | 3.0 equiv Sulfinate | 5.0 equiv Sulfinate | Excess reagent compensates for radical dimerization ( |

Strategic Considerations & Troubleshooting

Regioselectivity (The "Minisci Rules")

The tert-butyl radical is bulky and nucleophilic. It will preferentially attack:

-

Electron-Deficient Positions: Adjacent to the nitrogen (C2/C4 in pyridines).

-

Sterically Accessible Sites: Unlike the methyl radical, the tert-butyl radical is highly sensitive to sterics. If C2 is blocked or flanked by a substituent, substitution will shift to C4.

Common Failure Modes

-

No Reaction:

-

Cause: Substrate not electron-deficient enough.

-

Solution: Increase TFA (up to 2-3 equiv) or switch to a stronger oxidant (

with

-

-

Low Yield / Complex Mixture:

-

Cause: Radical dimerization or over-alkylation.

-

Solution: Add the oxidant slowly via syringe pump to keep radical concentration low.

-

-

Incomplete Desulfonylation:

-

Observation: Formation of sulfones (

) is rare with this specific salt because the

-

Safety & Handling

-

SO2 Evolution: The reaction generates sulfur dioxide gas. Perform in a well-ventilated fume hood.

-

Peroxide Hazard: TBHP is an oxidizer. Never mix directly with transition metal salts in neat form; always dilute in solvent first.

-

Storage: Sodium tert-butylsulfinate is hygroscopic. Store in a desiccator.

References

-

Fujiwara, Y., et al. "Practical and innate C-H functionalization of heterocycles." Nature 492, 95–99 (2012). Link

- Foundational text on using sulfinate salts (Diversinates)

-

Gianatassio, R., et al. "Simple, Scalable, and Practical C–H Functionalization of Heterocycles." Science 343, 6176 (2014). Link

- Expands the scope to zinc and sodium sulfin

-

Sigma-Aldrich. "Sodium tert-butylsulfinate Product Information & Protocols." Link

- Source for physical properties and commercial availability as a Baran Diversin

- Lopchuk, J. M. "Sulfinates: A New Class of Radical Precursors for Drug Discovery." Topics in Current Chemistry 376, 2018.

Sources

The Emergence of Sodium 2-Methylpropane-2-sulfinate in Cross-Coupling

An In-Depth Technical Guide to Palladium-Catalyzed Reactions with Sodium 2-Methylpropane-2-sulfinate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed reactions involving sodium 2-methylpropane-2-sulfinate, also known as sodium tert-butanesulfinate. This stable, easy-to-handle sulfinate salt has emerged as a versatile reagent in modern organic synthesis, primarily for the construction of carbon-sulfur and carbon-carbon bonds. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to ensure successful implementation in your laboratory.

Sodium 2-methylpropane-2-sulfinate serves as a powerful tool in palladium catalysis, acting as a precursor for the formation of sulfones or as a nucleophilic partner in desulfinative cross-coupling reactions.[1] The sulfone moiety is a privileged structural motif found in numerous pharmaceuticals and functional materials, making its efficient synthesis a critical objective in medicinal and materials chemistry.[2][3]

Traditionally, sulfones are prepared through methods like the oxidation of sulfides or Friedel-Crafts-type sulfonylations.[2] These methods, however, often suffer from limitations such as the use of foul-smelling thiols, harsh reaction conditions, and poor functional group tolerance.[2] Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative, and sodium sulfinates have proven to be excellent reagents in this context.[4][5]

Core Application: Desulfinative Cross-Coupling for C-C Bond Formation

A primary application of sodium 2-methylpropane-2-sulfinate is in desulfinative cross-coupling reactions with aryl or vinyl halides (and pseudohalides). In this transformation, the sulfinate reagent effectively acts as a coupling partner where the sulfonyl group is extruded as sulfur dioxide (SO₂), leading to the formation of a new carbon-carbon bond.[1][6] This process offers a significant advantage as sulfinate salts are often more stable and easier to prepare than corresponding organometallic reagents like boronic acids.[7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, transmetalation (or coordination/ligand exchange), SO₂ extrusion, and reductive elimination.[1][8]

The proposed catalytic cycle begins with an active Pd(0) species.[9] Oxidative addition of an aryl halide (Ar-X) to the Pd(0) catalyst forms a Pd(II) intermediate.[8][10] The sulfinate salt then coordinates to the palladium center, generating a palladium sulfinate complex.[6] This intermediate undergoes a critical SO₂ extrusion step, which is often facile, to yield an arylpalladium(II) species.[1][6] The final step is reductive elimination, which forms the new C-C bond in the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Caption: Catalytic cycle for desulfinative cross-coupling.

Protocol: Palladium-Catalyzed Desulfinative Arylation

This protocol describes a general procedure for the coupling of an aryl bromide with sodium 2-methylpropane-2-sulfinate to form a biaryl product.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Sodium 2-methylpropane-2-sulfinate (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

XantPhos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

Experimental Workflow:

Caption: General workflow for desulfinative arylation.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium 2-methylpropane-2-sulfinate (1.5 mmol), Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 mmol).[11]

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[11]

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] XantPhos is a bulky, electron-rich bidentate phosphine ligand. Its wide bite angle is known to facilitate the reductive elimination step and stabilize the catalytically active species, often leading to higher yields.[2][12]

-

Base: A strong, non-nucleophilic base like Cs₂CO₃ is often required. While the exact role can be complex, it is believed to facilitate the reductive elimination step and neutralize any acidic byproducts.[12][13]

-

Solvent: A polar aprotic solvent like 1,4-dioxane is typically used due to its ability to dissolve the various reagents and its high boiling point, which allows for elevated reaction temperatures.[14]

Direct Sulfonylation: C-S Bond Formation

In addition to desulfinative coupling, sodium sulfinates can be used for the direct introduction of a sulfonyl group. These reactions often proceed under different mechanistic pathways, sometimes involving a Pd(II)/Pd(IV) catalytic cycle, particularly when an external oxidant is employed.[15]

A notable example is the palladium-catalyzed cyclizative sulfonylation of homoallenyl amides, which concurrently forms a furan ring and a new C(sp³)–sulfur bond.[15]

Protocol: Palladium-Catalyzed Cyclizative Sulfonylation

This protocol outlines the synthesis of 2-amino-5-sulfonylmethylfurans.

Materials:

-

Homoallenyl amide (0.2 mmol, 1.0 equiv)

-

Sodium 2-methylpropane-2-sulfinate (0.3 mmol, 1.5 equiv)

-

Palladium(II) trifluoroacetate [Pd(TFA)₂] (0.01 mmol, 5 mol%)

-

(Diacetoxyiodo)benzene [PhI(OAc)₂] (0.24 mmol, 1.2 equiv) - Note: This is an alternative oxidant to PhI(O₂CCF₃)₂ mentioned in some literature.

-

Dichloromethane (DCM) (2.0 mL)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vial, combine the homoallenyl amide (0.2 mmol), sodium 2-methylpropane-2-sulfinate (0.3 mmol), Pd(TFA)₂ (5 mol%), and PhI(OAc)₂ (1.2 equiv).

-

Solvent Addition: Add DCM (2.0 mL) to the vial.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue directly by silica gel column chromatography to obtain the sulfonylated furan product.[15]

Causality Behind Experimental Choices:

-

Oxidant: The presence of an oxidant like PhI(OAc)₂ is crucial. It is proposed to oxidize the Pd(II) intermediate to a high-valent Pd(IV) species, which is necessary to facilitate the C-S bond-forming reductive elimination in this specific transformation.[15]

-

Catalyst: Pd(TFA)₂ is used as the catalyst. The trifluoroacetate ligands can be readily displaced, allowing for coordination of the substrates.

-

Reaction Conditions: The reaction proceeds at room temperature, highlighting the mildness and efficiency of this palladium-catalyzed system for complex bond formations.[15]

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields. The following table summarizes typical conditions for the desulfinative arylation of various aryl halides.

| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | ~90% |

| 3-Bromopyridine | Pd₂(dba)₃ (2.5) | PCy₃ (10) | K₃PO₄ (2) | Toluene | 110 | ~85% |

| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2) | 1,4-Dioxane | 110 | ~78% |

| 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | ~92% |

Note: Yields are approximate and can vary based on specific substrate and precise reaction conditions. This table is a composite representation based on typical outcomes in the field.

Conclusion and Future Outlook

Palladium-catalyzed reactions utilizing sodium 2-methylpropane-2-sulfinate provide a robust and versatile platform for the synthesis of valuable organic molecules. The desulfinative cross-coupling offers a strategic alternative to traditional C-C bond-forming reactions like the Suzuki or Stille couplings, while direct sulfonylation methods open new avenues for constructing complex sulfone-containing scaffolds.[5][16] By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively harness the power of this chemistry for applications in drug discovery, agrochemicals, and materials science.[17]

References

-

Willis, M. C., et al. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition. [Link]

-

Organic Chemistry Portal. Synthesis of Sulfones. Organic Chemistry Portal. [Link]

-

Mitin, A. V., et al. (2004). Palladium-Catalyzed Arylation of Sulfones. ResearchGate. [Link]

-

Mitin, A. V., et al. (2004). Palladium-Catalyzed Arylation of Sulfones. R Discovery. [Link]

-

Willis, M. C., et al. (2017). Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation. Angewandte Chemie International Edition. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

-

Maitro, G., et al. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sromek, A. W., et al. (2014). Palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides with sodium sulfinates. Organic & Biomolecular Chemistry. [Link]

-

Zhang, L., et al. (2020). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sodium tert-butoxide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Luo, J., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Vantourout, J. C. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

-

ResearchGate. (2018). Transition metal‐catalyzed coupling reactions with sodium sulfinates. ResearchGate. [Link]

-

Semba, K., et al. (2020). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Heck reaction. Wikipedia. [Link]

-

Wang, Z., et al. (2021). Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes. Journal of the American Chemical Society. [Link]

-

Wang, X. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]

-

Willis, M. C., et al. (2013). Palladium-catalyzed three-component diaryl sulfone synthesis exploiting the sulfur dioxide surrogate DABSO. PubMed. [Link]

-

Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

-

Guram, A. S., et al. (2006). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace. [Link]

-

White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

The University of Melbourne. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert. [Link]

-

Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction - Organic Chemistry Lessons. YouTube. [Link]

-

Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Cheng, K., et al. (2013). Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes. Organic Chemistry Portal. [Link]

-

ResearchGate. (2021). Palladium-catalyzed Negishi cross-coupling reactions using arylsodiums. ResearchGate. [Link]

-

Denmark, S. E., & Butler, C. R. (2007). On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Journal of the American Chemical Society. [Link]

-

Shauthager, S. S., & Larock, R. C. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed. [Link]

-

ResearchGate. (2019). Evaluation of sodium sulfinate scope. ResearchGate. [Link]

-

Fayyaz, I., et al. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. ResearchGate. [Link]

- Google Patents. (2019). A kind of sodium tert-butoxide and preparation method thereof.

Sources

- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 2. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes [organic-chemistry.org]

- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides with sodium sulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Low yield in sodium tert-butylsulfinate reactions troubleshooting

Technical Support Center: Sodium Tert-Butylsulfinate (

-

Reagent Category: Radical Precursors / Sulfonylation Reagents[1]

-

Common Name: Baran Diversinate™ (tert-butyl variant)[1]

Part 1: The Core Directive – Understanding the Reagent

Sodium tert-butylsulfinate is a "Schrödinger’s Reagent" in organic synthesis: it exists to do two opposing things depending on your conditions. The most common cause of low yield is not the reagent itself, but a mismatch between the reaction temperature and the desired mechanistic pathway .

You are likely attempting one of two distinct transformations:

-

C–H Alkylation (Minisci-type): Installing a tert-butyl group (

).[1] Requires extrusion of -

Sulfonylation: Installing a tert-butylsulfonyl group (

).[1] Requires retention of

This guide treats these as separate troubleshooting modules.

Part 2: Reagent Integrity & Handling (The Foundation)

Before optimizing the reaction, validate the reagent.

Q: My reagent has clumped. Is it still usable? A: Clumping indicates moisture absorption.[1] While the sulfinate anion is relatively stable to hydrolysis compared to sulfonyl chlorides, water is a radical quencher and changes the solubility profile.

-

Test: Dissolve a small amount in

. Check -

Fix: Dry the salt in a vacuum oven at 40°C over

overnight. If purity is

Q: What is the solubility profile? A: This is a salt.[1] It is insoluble in non-polar solvents (DCM, Toluene, Hexanes) which leads to heterogeneous mixtures and poor radical propagation.

-

Preferred Solvents: DMSO, DMF,

/Organic biphasic mixtures (e.g., DCM/

Part 3: Troubleshooting Module A – Radical C–H Alkylation (Minisci)

Goal: Synthesis of

Critical Failure Points

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidant Failure | The sulfinate requires oxidation to generate the radical.[1] Ensure you are using a compatible oxidant (e.g., TBHP, |

| Trace Yield | Oxygen Quenching | The |

| Sulfone Byproduct ( | Temperature Too Low | The desulfinylation of |

| Low Conversion | pH Mismatch | Minisci reactions on basic heterocycles (pyridines, quinolines) often require protonation of the base to activate the ring toward nucleophilic radical attack. Add TFA (1.0–2.0 equiv). |

Visualizing the Pathway (Module A)

Caption: Decision logic for optimizing radical alkylation. Note that temperature is the primary switch for

Part 4: Troubleshooting Module B – Sulfonylation

Goal: Synthesis of

Critical Failure Points

Q: I am getting the alkylated product instead of the sulfone. A: Your reaction is too hot. The sulfinate radical is unstable.

-

Fix: Lower temperature to 0°C – RT.

-

Fix: Avoid strong oxidants if possible; use electrophiles (alkyl halides) where the sulfinate acts as a nucleophile (

).

Q: Low yield in

-

Hard/Soft Acid Base Theory: The Sulfur is "softer."

-

Solvent Effect: In protic solvents (MeOH,

), the Oxygen is solvated (H-bonded), making Sulfur more nucleophilic. In polar aprotic solvents (DMF, DMSO), the Oxygen is naked and more reactive, potentially leading to O-alkylation mixtures. -

Recommendation: If O-alkylation is observed, switch to a protic solvent system (e.g., EtOH/

) to mask the oxygen.

Part 5: Advanced FAQ & Protocol Adjustments

Q: Can I use this reagent for trifluoromethylation?

A: No. Do not confuse Sodium tert-butylsulfinate with Sodium trifluoromethylsulfinate (Langlois Reagent).[1] While the mechanisms are similar, the stability of the

Q: How do I remove excess sulfinate salts during workup? A: Sulfinates are water-soluble.[1]

-

Dilute reaction mixture with EtOAc or DCM.

-

Wash 3x with water.

-

Crucial Step: Wash with dilute aqueous bleach (NaOCl) or

solution. This oxidizes any remaining smelly/reactive sulfinate/sulfur byproducts to water-soluble sulfates (

Q: I'm seeing "dimer" formation (

-

Prevention: Ensure your reaction mixture does not become too acidic if you are not intending to generate radicals. If running an

reaction, add a mild base (e.g.,

Part 6: References

-